molecular formula C18H13BrO3 B14000405 7-Bromo-4-hydroxy-3-(2-phenylethyl)naphthalene-1,2-dione CAS No. 7475-40-3

7-Bromo-4-hydroxy-3-(2-phenylethyl)naphthalene-1,2-dione

Cat. No.: B14000405
CAS No.: 7475-40-3
M. Wt: 357.2 g/mol
InChI Key: INBDLXWDQWKRHK-UHFFFAOYSA-N
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Description

7-Bromo-4-hydroxy-3-(2-phenylethyl)naphthalene-1,2-dione is a chemical compound that belongs to the naphthoquinone family This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a phenylethyl group attached to a naphthalene-1,2-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-hydroxy-3-(2-phenylethyl)naphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the bromination of 4-hydroxy-3-(2-phenylethyl)naphthalene-1,2-dione using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at a low temperature to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-hydroxy-3-(2-phenylethyl)naphthalene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl groups can be reduced to form corresponding hydroxy derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted naphthoquinones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 7-Bromo-4-hydroxy-3-(2-phenylethyl)naphthalene-1,2-dione involves its interaction with various molecular targets. The compound can act as an electron acceptor, participating in redox reactions within biological systems. It may inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-(2-phenylethyl)naphthalene-1,2-dione: Lacks the bromine atom but shares similar structural features.

    7-Bromo-3-hydroxy-2-naphthoic acid: Contains a carboxylic acid group instead of the dione moiety.

    1,5-Naphthyridines: Heterocyclic compounds with similar aromatic structures but different functional groups.

Uniqueness

7-Bromo-4-hydroxy-3-(2-phenylethyl)naphthalene-1,2-dione is unique due to the presence of both a bromine atom and a phenylethyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and makes it a valuable compound for further research and development.

Properties

CAS No.

7475-40-3

Molecular Formula

C18H13BrO3

Molecular Weight

357.2 g/mol

IUPAC Name

7-bromo-4-hydroxy-3-(2-phenylethyl)naphthalene-1,2-dione

InChI

InChI=1S/C18H13BrO3/c19-12-7-9-13-15(10-12)18(22)17(21)14(16(13)20)8-6-11-4-2-1-3-5-11/h1-5,7,9-10,20H,6,8H2

InChI Key

INBDLXWDQWKRHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=C(C3=C(C=C(C=C3)Br)C(=O)C2=O)O

Origin of Product

United States

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